molecular formula C7H13N3O B13324333 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL

Cat. No.: B13324333
M. Wt: 155.20 g/mol
InChI Key: GTEJGPMJGNVIMP-UHFFFAOYSA-N
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Description

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL typically involves the reaction of 3-ethyl-1H-pyrazole with ethylene oxide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-OL
  • 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-OL
  • 2-Amino-5-(3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzamide

Uniqueness

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(5-amino-3-ethylpyrazol-1-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-6-5-7(8)10(9-6)3-4-11/h5,11H,2-4,8H2,1H3

InChI Key

GTEJGPMJGNVIMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)CCO

Origin of Product

United States

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